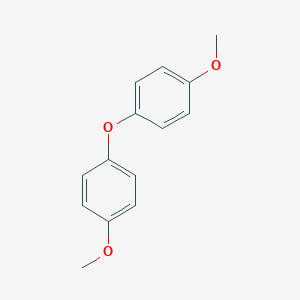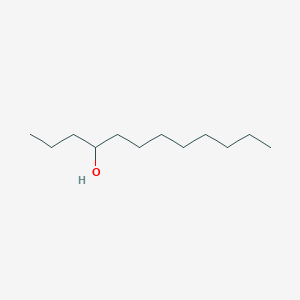
4-Dodecanol
Vue d'ensemble
Description
Synthesis Analysis
4-Dodecanol can be obtained from palm oil or coconut oil fatty acids and methyl esters by hydrogenation. It may also be produced synthetically via the Ziegler process . A classic laboratory method involves Bouveault-Blanc reduction of ethyl laurate . In a study, a dodecanol (DD)-palmitic acid (PA)/hydroxylpropyl methyl cellulose (HPMC) composite phase change material was prepared by vacuum impregnation .Molecular Structure Analysis
The molecular formula of 4-Dodecanol is C12H26O .Chemical Reactions Analysis
In a study, a dodecanol (DD)-palmitic acid (PA)/hydroxylpropyl methyl cellulose (HPMC) composite phase change material was prepared by vacuum impregnation. The results of Fourier transform infrared spectroscopy (FTIR) and X-ray diffractometer (XRD) indicated that the HPMC and DD-PA were only physical combination .Physical And Chemical Properties Analysis
4-Dodecanol has a density of 0.8±0.1 g/cm3, a boiling point of 245.5±8.0 °C at 760 mmHg, a vapour pressure of 0.0±1.1 mmHg at 25°C, an enthalpy of vaporization of 56.1±6.0 kJ/mol, and a flash point of 100.1±6.5 °C .Applications De Recherche Scientifique
Enhanced Oil-Uptake Efficiency
Background: Researchers have explored the combination of 4-Dodecanol with alkyl polyglycoside (APG) surfactants for oil recovery and cleaning processes .
Details:Lipophilic Antioxidant Preparation
Background: 4-Dodecanol can serve as a substrate for synthesizing lipophilic antioxidants.
Details:- Catalysts : Researchers have used ionic liquids and H2SO4 as economic catalysts for preparing dodecyl caffeate (DC) from 4-Dodecanol .
Dehydrogenation to Dodecanal
Background: Dehydrogenation of 4-Dodecanol yields dodecanal, an important intermediate in chemical synthesis.
Details:Safety and Hazards
4-Dodecanol can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is very toxic to aquatic life and may cause long-lasting harmful effects to aquatic life . Vapors are heavier than air and may spread along floors. It forms explosive mixtures with air on intense heating .
Mécanisme D'action
Target of Action
4-Dodecanol, also known as Dodecan-4-ol, is a saturated 12-carbon fatty alcohol . It primarily targets the SDS hydrolase SdsA1 in Pseudomonas aeruginosa and Fatty-acid amide hydrolase 1 in humans . These enzymes play crucial roles in lipid metabolism and signaling.
Mode of Action
The interaction of 4-Dodecanol with its targets results in changes in the metabolic processes of the organism. For instance, it has been found to exhibit potent larvicidal activity against Culex pipiens pallens, a species of mosquito . The mode of action is related to its ability to lower water surface tension .
Biochemical Pathways
4-Dodecanol affects various biochemical pathways. In a study involving Escherichia coli, it was found that the compound plays a role in the production of 1-dodecanol from glucose . This suggests that 4-Dodecanol may influence carbohydrate metabolism and fatty acid synthesis pathways.
Pharmacokinetics
It’s important to note that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of 4-Dodecanol’s action are diverse. For instance, it has been found to exhibit antifungal activity, with its mechanism of action primarily due to its surfactant property . This suggests that 4-Dodecanol can disrupt the native membrane-associated function of integral proteins, leading to cell death .
Action Environment
The action, efficacy, and stability of 4-Dodecanol can be influenced by various environmental factors. For instance, the presence of other compounds, such as anethole, can enhance the fungicidal activity of 4-Dodecanol . Additionally, factors such as pH, temperature, and the presence of other organisms can also affect the action of 4-Dodecanol.
Propriétés
IUPAC Name |
dodecan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O/c1-3-5-6-7-8-9-11-12(13)10-4-2/h12-13H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSIAHIBHSEKPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201030175 | |
| Record name | Dodecan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201030175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10203-32-4 | |
| Record name | 4-Dodecanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10203-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecan-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010203324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Dodecanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158432 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dodecan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201030175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecan-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.443 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Dodecanol contribute to the selective separation of cesium from high-level liquid waste?
A: 4-Dodecanol acts as a molecule modifier in conjunction with calix[4]arene, forming a selective adsorbent for cesium ions. [, ] This adsorbent, often immobilized on a macroporous silica support, exhibits a strong affinity for cesium, facilitating its separation from high-level liquid waste generated during nuclear processes. The presence of 4-Dodecanol enhances the adsorption properties and selectivity of the material for cesium.
Q2: What are the implications of 4-Dodecanol's radiolytic degradation products in nuclear waste treatment?
A: The radiolysis of 4-Dodecanol in the PUREX process generates various byproducts that pose challenges for nuclear waste treatment. [, ] These degradation products, including alcohols and nitro compounds, can interfere with the extraction efficiency and selectivity of the process. Furthermore, their presence necessitates additional separation and purification steps to manage the chemical complexity of the nuclear waste. Understanding the formation and behavior of these radiolysis products is crucial for developing effective waste treatment strategies and ensuring the safe and efficient operation of nuclear facilities.
Q3: Can 4-Dodecanol be identified using Gas Chromatography-Mass Spectrometry (GC-MS)?
A: Yes, 4-Dodecanol is detectable and identifiable via GC-MS. This technique is valuable for analyzing complex mixtures, such as those found in radiolyzed PUREX solvent or natural product extracts. [, ] The distinct fragmentation pattern of 4-Dodecanol during mass spectrometry, combined with its characteristic retention time in gas chromatography, allows for its identification and quantification even in the presence of other compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




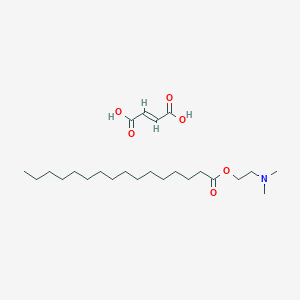
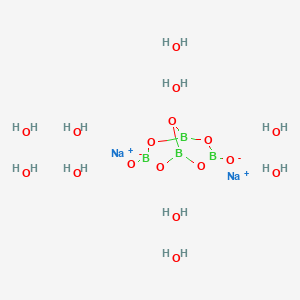
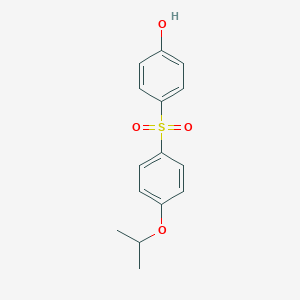
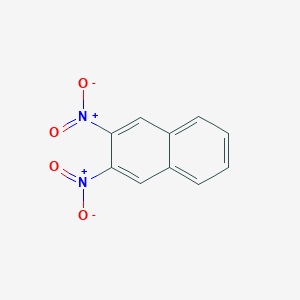
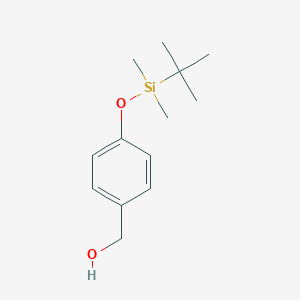

![4-BroMopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B156513.png)

